1-Ethoxybut-2-yne
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Overview
Description
1-Ethoxybut-2-yne is an organic compound with the molecular formula C6H10O. It is characterized by the presence of an ethoxy group (-OCH2CH3) attached to a butyne backbone, specifically at the first carbon atom. This compound is of interest due to its unique structure, which combines an alkyne (triple bond) and an ether functional group.
Mechanism of Action
Pharmacokinetics
For instance, it has a Log Kow (Octanol-Water Partition Coefficient) of 1.32, suggesting it has some degree of lipophilicity . This could potentially influence its absorption and distribution in biological systems.
Action Environment
The action of 1-Ethoxybut-2-yne can be influenced by various environmental factors. For example, its volatility from water is estimated to be 0.000167 atm-m3/mole , suggesting that it can evaporate into the air from water surfaces. This could potentially affect its stability and efficacy in certain environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxybut-2-yne can be synthesized through various methods. One common approach involves the reaction of but-2-yne-1-ol with ethyl bromide in the presence of a strong base such as sodium hydride (NaH). The reaction proceeds via the deprotonation of but-2-yne-1-ol to form an alkoxide, which then reacts with ethyl bromide to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxybut-2-yne undergoes various chemical reactions, including:
Nucleophilic Addition: The triple bond in this compound is susceptible to nucleophilic addition reactions. For example, it can react with water in the presence of an acid catalyst to form a ketone.
Sonogashira Coupling: This reaction involves the coupling of the alkyne moiety with aryl or vinyl halides using copper catalysts, enabling the synthesis of complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Addition: Acid catalysts such as sulfuric acid or hydrochloric acid.
Sonogashira Coupling: Copper catalysts, typically in the presence of a palladium co-catalyst.
Major Products Formed:
Nucleophilic Addition: Formation of ketones.
Sonogashira Coupling: Formation of substituted alkynes and complex organic molecules.
Scientific Research Applications
1-Ethoxybut-2-yne is primarily used as an intermediate in organic synthesis. Its reactive alkyne group and ether functionality make it valuable for creating various complex molecules. Some specific applications include:
Chemistry: Used in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds.
Medicine: Utilized in the synthesis of potential therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 1-ethoxybut-2-yne
- But-2-yne-1-ol
- Ethyl bromide
- But-2-yne
Comparison: this compound is unique due to the combination of an alkyne and an ether functional group. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one of these functional groups. For example, but-2-yne-1-ol lacks the ether group, limiting its reactivity in certain nucleophilic addition reactions. Ethyl bromide, on the other hand, does not possess the alkyne group, making it less versatile in coupling reactions .
Properties
IUPAC Name |
1-ethoxybut-2-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-5-6-7-4-2/h4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJNNJOSXKNGCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC#CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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